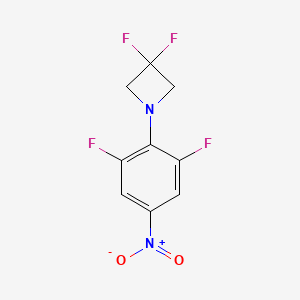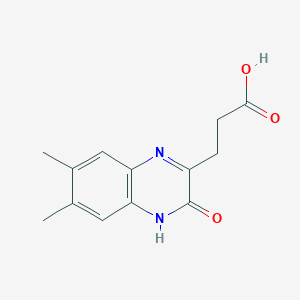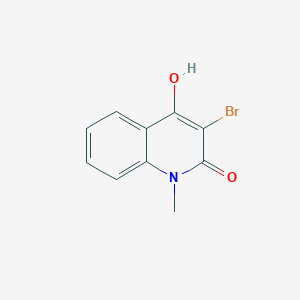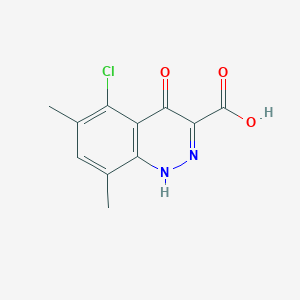![molecular formula C15H21NO2 B11863240 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine CAS No. 178163-63-8](/img/structure/B11863240.png)
1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1,4-Dioxaspiro[45]decan-8-yl)phenyl)methanamine is a chemical compound with the molecular formula C14H21NO2 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine with a phenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps like hydrogenation and purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for research and industrial applications .
化学反応の分析
Types of Reactions
(4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Shares the spirocyclic structure but lacks the phenyl group.
4-Hydroxycyclohexanone Ethylene Acetal: Similar spirocyclic core but different functional groups.
Uniqueness
(4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl)methanamine is unique due to the presence of both the spirocyclic structure and the phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
178163-63-8 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanamine |
InChI |
InChI=1S/C15H21NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14H,5-11,16H2 |
InChIキー |
YODALNBFVXLPTG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C3=CC=C(C=C3)CN)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)


![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)

![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)



![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)
![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)

